ethyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate
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Overview
Description
Ethyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate is an organic compound that belongs to the class of pyrimidinyl acetates This compound is characterized by the presence of a fluorophenyl group attached to a pyrimidinone ring, which is further connected to an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate typically involves a multi-step process:
Formation of the Pyrimidinone Ring: The initial step involves the synthesis of the pyrimidinone ring. This can be achieved through the condensation of appropriate precursors such as 4-fluoroaniline and ethyl acetoacetate in the presence of a base like sodium ethoxide.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group through a nucleophilic aromatic substitution reaction. This can be done by reacting the intermediate pyrimidinone with 4-fluorobenzoyl chloride under basic conditions.
Esterification: The final step involves the esterification of the resulting compound with ethanol in the presence of an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated systems for monitoring and controlling the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to yield corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate involves its interaction with specific molecular targets and pathways. The fluorophenyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The pyrimidinone ring plays a crucial role in stabilizing the compound’s interaction with its targets, leading to the desired biological effects.
Comparison with Similar Compounds
Ethyl 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate can be compared with other similar compounds such as:
Ethyl 2-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 2-(4-methylphenyl)-6-oxopyrimidin-1(6H)-yl)acetate: Similar structure but with a methyl group instead of fluorine.
Ethyl 2-(4-nitrophenyl)-6-oxopyrimidin-1(6H)-yl)acetate: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in this compound imparts unique properties such as increased lipophilicity and enhanced binding affinity to biological targets, making it a compound of significant interest in various research fields.
Properties
IUPAC Name |
ethyl 2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3/c1-2-20-14(19)8-17-9-16-12(7-13(17)18)10-3-5-11(15)6-4-10/h3-7,9H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQSUCRLYZYZKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC(=CC1=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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